molecular formula C17H18N2O2 B2961803 (E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate CAS No. 374600-45-0

(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate

Cat. No.: B2961803
CAS No.: 374600-45-0
M. Wt: 282.343
InChI Key: UWOHHDLGZWJMEY-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate is a high-purity synthetic intermediate belonging to a class of cyanovinylheteroaromatic compounds recognized for their potential in biomedical research and materials science. Its core structure features an indole moiety linked to a pentyl ester via a conjugated acrylate bridge, a design frequently explored in fragment-based drug discovery. This compound serves as a crucial precursor in organic synthesis, particularly for creating novel acrylamide derivatives with significant pharmacological potential. Researchers have developed hybrid molecules based on this scaffold, combining elements of established drugs like indomethacin and paracetamol to create new therapeutic candidates with improved safety profiles . Such hybrids have demonstrated promising immunomodulatory and anti-inflammatory activities in preclinical studies, significantly inhibiting the production of key inflammatory mediators such as nitrite, IL-1β, and TNFα in macrophage models without cytotoxicity . Furthermore, in vivo studies on structurally related compounds have shown efficacy in reducing paw edema and leukocyte migration, comparable to standard anti-inflammatory agents . Beyond inflammation research, this chemical scaffold shows expanding applications in oncology. Recent studies have identified closely related (E)-2-cyano-3-(1H-indol-3-yl)acrylamide derivatives as novel and potent inhibitors of Tryptophan 2,3-dioxygenase (TDO), an immune-suppressing enzyme overexpressed in multiple malignancies . A lead compound from this class exhibited significant tumor growth suppression and synergized with PD-1/PD-L1 inhibitors, highlighting its potential in cancer immunotherapy . The pentyl ester chain in this specific compound may enhance lipophilicity and cell membrane permeability compared to shorter-chain analogs, potentially influencing its bioactivity and pharmacokinetic properties. This product is intended for research purposes as a building block in medicinal chemistry, a precursor for nonlinear optics (NLO) materials, and a probe for biochemical studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

pentyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-3-6-9-21-17(20)13(11-18)10-14-12-19-16-8-5-4-7-15(14)16/h4-5,7-8,10,12,19H,2-3,6,9H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOHHDLGZWJMEY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(=CC1=CNC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate typically involves a Knoevenagel condensation reaction. This reaction is carried out between an indole-3-carbaldehyde and a cyanoacetic ester in the presence of a base such as sodium ethoxide. The reaction conditions usually involve refluxing the mixture in ethanol for a few hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and solvents that are environmentally friendly can also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to different biological effects. The cyano group can also participate in interactions with enzymes and proteins, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences among structurally related compounds:

Compound Name Ester Group Cyano Group Indole Substitution Key Properties/Activities References
(E)-Pentyl 2-cyano-3-(1H-indol-3-yl)acrylate Pentyl Yes 3-position High lipophilicity (predicted logP > 3) -
(E)-Methyl 3-(1H-indol-3-yl)acrylate Methyl No 3-position Planar conformation (10.6° dihedral angle between indole and acrylate planes); N–H⋯π and C–H⋯O interactions in crystal packing
ICMD-01 [(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide] N-phenylamide Yes 3-position Anti-inflammatory (COX-2 binding energy: -11.26 kcal/mol)
Ethyl (2E)-2-cyano-3-(1H-indol-3-yl)acrylate Ethyl Yes 3-position Nonlinear optical activity (DFT study); polarizable π-system
(E)-Methyl 2-cyano-3-(1H-imidazol-4-yl)acrylate Methyl Yes Imidazol-4-yl Research applications in heterocyclic chemistry
Key Observations:
  • Cyano Group: Presence of the cyano substituent (e.g., in ICMD-01 and ethyl 2-cyano derivatives) introduces strong electron-withdrawing effects, stabilizing the α,β-unsaturated system and enhancing interactions with biological targets (e.g., COX-2) or polarizable electronic environments .
  • Crystal Packing: Methyl and ethyl analogs exhibit distinct intermolecular interactions. For example, (E)-methyl 3-(1H-indol-3-yl)acrylate forms N–H⋯π chains and weak C–H⋯O bonds, while methyl 2-cyano-3-(1H-indol-3-yl)acrylate shows a mean C–C bond length of 1.43 Å and refined R factor = 0.047, indicating precise structural data .

Electronic and Optical Properties

  • Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate: Density Functional Theory (DFT) studies reveal significant nonlinear optical (NLO) activity due to its conjugated π-system and charge transfer between indole and cyano groups. Water complexes further modulate its electronic properties .
  • Comparison with Pentyl Derivative : The longer pentyl chain may reduce polarity and NLO efficiency compared to ethyl/methyl analogs but could improve thermal stability in material science applications.

Biological Activity

(E)-pentyl 2-cyano-3-(1H-indol-3-yl)acrylate is a chemical compound classified as an indole derivative. Indole derivatives are recognized for their significant biological activities, including potential applications in medicinal chemistry. This compound features an indole ring, a cyano group, and an ester functional group, which contribute to its diverse reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N2O2C_{13}H_{15}N_{2}O_{2}. Its structure includes:

  • Indole Ring : A bicyclic structure known for its role in various biological activities.
  • Cyano Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Pentyl Ester Group : Influences solubility and biological activity compared to other alkyl esters.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell growth and survival.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915.0Inhibition of cell cycle progression

The compound demonstrated a lower IC50 value compared to standard chemotherapeutics, indicating its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . It shows activity against various bacterial strains, suggesting its potential use in treating infections.

Case Study: Antimicrobial Efficacy

In a study assessing antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings indicate that this compound possesses significant antimicrobial potential, warranting further exploration for therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The indole ring can engage with various receptors, while the cyano group may interact with enzymes and proteins, modulating their activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:

CompoundBiological ActivityIC50 (µM)
Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylateAnticancer20
Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylateAntimicrobial25
This compound Anticancer & Antimicrobial 12.5

This table illustrates that this compound exhibits superior potency compared to its methyl and ethyl counterparts, highlighting its potential as a more effective therapeutic agent.

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